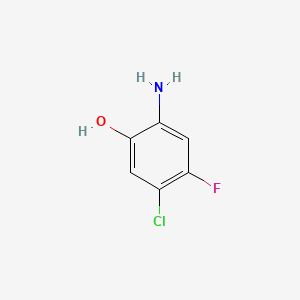

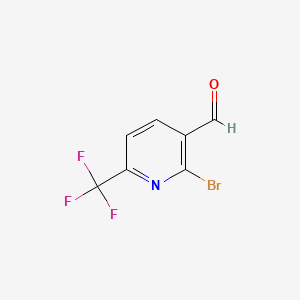

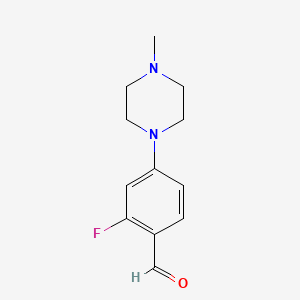

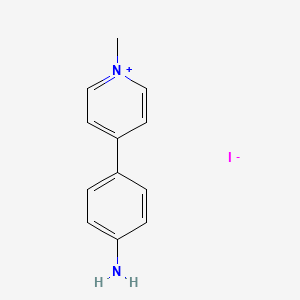

![molecular formula C8H5BrN2O2 B581480 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1211596-19-8](/img/structure/B581480.png)

6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid” is a chemical compound that has been used as a reagent in the discovery of p110a-selective PI3 kinase inhibitors . It is a member of the pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented. This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .

Scientific Research Applications

Pyridine derivatives, such as 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, play a crucial role in various scientific research areas. These compounds are part of the larger family of heterocyclic compounds, known for their diverse biological and pharmacological activities. They serve as key intermediates in the synthesis of complex molecules and have applications ranging from medicinal chemistry to analytical chemistry.

Biological and Medicinal Research Applications

Pyridine derivatives demonstrate a wide array of biological activities, making them valuable in drug discovery and medicinal chemistry. They are explored for their potential as anticancer, antibacterial, anti-inflammatory, and antifungal agents. For instance, cinnamic acid derivatives, closely related in structure to pyridine compounds, have shown significant anticancer properties (De, Baltas, & Bedos-Belval, 2011)[https://consensus.app/papers/cinnamic-acid-derivatives-anticancer-agentsa-review-de/cd68d45bd6a157caacee9b0599361b2a/?utm_source=chatgpt]. Similarly, pyridine and its derivatives are under study for their applications in treating central nervous system disorders, highlighting their potential in synthesizing novel CNS acting drugs (Saganuwan, 2017)[https://consensus.app/papers/chemical-groups-likely-become-source-synthesis-novel-saganuwan/2b9dd18b445f51678fd40bd3f3bdf53f/?utm_source=chatgpt].

Chemosensing Applications

In addition to medicinal research, pyridine derivatives are utilized in chemosensing applications. They exhibit a high affinity for various ions and neutral species, making them effective chemosensors for detecting different species in environmental, agricultural, and biological samples. Their ability to act as chemosensors stems from their structural versatility, which allows for selective and sensitive detection mechanisms (Abu-Taweel et al., 2022)[https://consensus.app/papers/importance-chemosensing-applications-pyridine-abutaweel/ebdba807229954fcab2270f9953338c6/?utm_source=chatgpt].

Catalysis and Organic Synthesis

Pyridine derivatives also play a pivotal role in catalysis and organic synthesis. They are involved in the formation of metal complexes, serve as catalysts or catalyst ligands in asymmetric synthesis, and participate in various organic transformations. This versatility is crucial for the development of new synthetic methodologies and the production of complex organic molecules (Li et al., 2019)[https://consensus.app/papers/diversity-heterocyclic-noxide-molecules-highlights-li/77efb2b02ff45ef08f4939ce0f4e44c4/?utm_source=chatgpt].

Future Directions

The development of new synthetic routes towards pyrazolo[1,5-a]pyridine-3-carboxylic acid for their biological and medicinal exploration is an attractive area for researchers . The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . Therefore, future research could focus on further exploring the potential applications of these compounds in various fields.

Mechanism of Action

Target of Action

The primary targets of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid are currently unknown. This compound belongs to the family of N-heterocyclic compounds, which have been widely studied for their potential impact in medicinal chemistry . .

Mode of Action

It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ .

Biochemical Pathways

N-heterocyclic compounds, such as this one, have been shown to have significant effects on various biochemical pathways due to their versatile structural modifications .

Pharmacokinetics

It’s known that the compound has a molecular weight of 24104 , which could influence its absorption and distribution in the body

Result of Action

As a member of the N-heterocyclic compounds family, it may have potential impacts in medicinal chemistry . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. For this compound, it is recommended to be stored in a dry environment at 2-8°C .

properties

IUPAC Name |

6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBOJXDAZYNIQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724892 |

Source

|

| Record name | 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211596-19-8 |

Source

|

| Record name | 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

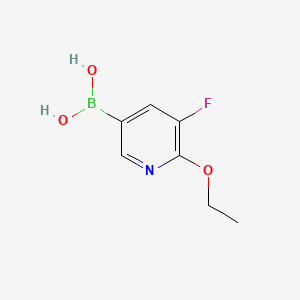

![4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B581399.png)